molecular formula C24H31NO5 B11010111 N~1~-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N~1~-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11010111
M. Wt: 413.5 g/mol
InChI Key: YTURSVHOGJXMBR-UHFFFAOYSA-N
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Description

N~1~-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that features a furochromen core with multiple methyl substitutions and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be approached through several steps:

    Formation of the Furochromen Core: The furochromen core can be synthesized via a multi-step process involving the cyclization of appropriate precursors. For example, starting from a substituted coumarin, the furochromen core can be formed through a series of cyclization and methylation reactions.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced through an amide coupling reaction. This involves reacting the furochromen core with a suitable amine and an activating agent such as carbodiimide.

    Attachment of the Isopropoxypropyl Group: The isopropoxypropyl group can be introduced via an etherification reaction, where the appropriate alcohol is reacted with the furochromen core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the furochromen core.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide side chain.

    Substitution: Substitution reactions could occur at the isopropoxypropyl group or the methyl groups on the furochromen core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Biological Probes: Use in studying biological pathways and interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its therapeutic properties for various diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The unique combination of the furochromen core with the isopropoxypropyl and propanamide groups.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H31NO5/c1-13(2)28-11-7-10-25-21(26)9-8-18-15(4)20-12-19-14(3)17(6)29-22(19)16(5)23(20)30-24(18)27/h12-13H,7-11H2,1-6H3,(H,25,26)

InChI Key

YTURSVHOGJXMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCOC(C)C)C)C)C

Origin of Product

United States

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